3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione
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Overview
Description
3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazoline core with specific substitutions that may confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Methylation: The methyl group at the 1 position can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially at the cyclopropyl group or other reactive sites.
Reduction: Reduction reactions may target the quinazoline core or other functional groups.
Substitution: The fluorine atoms and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution may involve reagents like sodium methoxide (NaOCH₃), while electrophilic substitution could use reagents like bromine (Br₂).
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at the fluorine positions.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its quinazoline core. Quinazolines are known for their activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, derivatives of quinazoline have been studied for their potential as anticancer agents, kinase inhibitors, and antimicrobial agents. The specific substitutions in this compound may enhance its activity or selectivity for certain targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazolines can interact with enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropyl and fluorine substitutions may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoroquinazoline: Lacks the cyclopropyl and methyl groups, potentially resulting in different biological activity.
1-Methylquinazoline-2,4(1H,3H)-dione: Lacks the cyclopropyl and fluorine substitutions, which may affect its chemical reactivity and biological properties.
3-Cyclopropylquinazoline: Lacks the fluorine and methyl groups, which could influence its pharmacokinetic properties.
Uniqueness
The combination of cyclopropyl, fluorine, and methyl substitutions in 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione makes it unique. These substitutions can significantly impact the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, potentially offering advantages over similar compounds in specific applications.
Properties
IUPAC Name |
3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-15-10-5-9(14)8(13)4-7(10)11(17)16(12(15)18)6-2-3-6/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWINVHZVXVGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CC3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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